(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)Methanone
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Overview
Description
(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)Methanone is a compound that features a unique combination of an imidazole ring and a nitrophenyl group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Mechanism of Action
Target of Action
It is known that imidazole derivatives, such as this compound, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Based on the known activities of imidazole derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)Methanone typically involves the reaction of 1-methylimidazole with 4-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)Methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
- (1-methyl-1H-imidazol-4-yl)methanol
- (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
- (Z)-(1-Methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone oxime
Comparison: While these compounds share the imidazole ring structure, the presence of different substituents (e.g., nitrophenyl, hydroxyl groups) imparts unique properties to each compound.
Properties
IUPAC Name |
(1-methylimidazol-2-yl)-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-13-7-6-12-11(13)10(15)8-2-4-9(5-3-8)14(16)17/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVQTYAQIFLRCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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